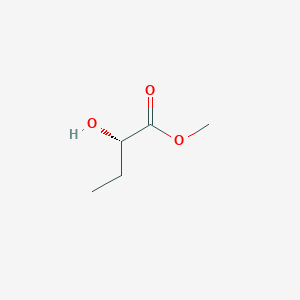

(S)-Methyl 2-hydroxybutanoate

描述

Significance of Chirality in Organic Synthesis and Pharmaceutical Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in science. researchfloor.org In the realm of pharmaceuticals, the "handedness" of a molecule can be the difference between a therapeutic effect and a toxic one. researchfloor.orgchiralpedia.com This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer of a chiral drug. researchfloor.orgmdpi.com The infamous case of thalidomide, where one enantiomer was a sedative and the other caused severe birth defects, tragically underscored the critical importance of stereochemistry in drug development. researchfloor.org

Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern organic and medicinal chemistry. chiralpedia.comrsc.org The demand for single-enantiomer drugs has driven the development of asymmetric synthesis, a field dedicated to creating specific chiral molecules. rsc.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development and marketing of chiral drugs, further emphasizing the need for stereoselective synthetic methods. rsc.org

Overview of Chiral Alpha-Hydroxy Esters as Synthons

Chiral alpha-hydroxy esters are highly prized as synthons due to the presence of multiple functional groups that can be selectively manipulated. The hydroxyl group can be protected, oxidized, or converted into a leaving group, while the ester can be hydrolyzed, reduced, or reacted with various nucleophiles. This versatility allows for the construction of a wide array of more complex chiral molecules.

These esters are key intermediates in the synthesis of many pharmaceuticals, agrochemicals, and natural products. For instance, they are precursors to chiral alpha-hydroxy amides, which can be prepared through enzymatic processes. nih.govresearchgate.net The synthesis of these valuable synthons can be achieved through various methods, including the enantioselective reduction of α-keto esters. beilstein-journals.org

Specific Role of (S)-Methyl 2-Hydroxybutanoate (B1229357) in Advanced Synthetic Methodologies

(S)-Methyl 2-hydroxybutanoate, with its specific (S)-configuration, serves as a crucial starting material for the synthesis of a variety of target molecules. Its defined stereochemistry allows for the introduction of a specific chiral center early in a synthetic sequence, which is often more efficient than separating enantiomers at a later stage.

One notable application is in the synthesis of certain pharmaceuticals. For example, it is a useful synthetic intermediate for antiepileptic drugs. google.com Various synthetic strategies have been developed to produce this compound with high optical purity. These include chemical methods starting from materials like (S)-2-aminobutyric acid or propionaldehyde (B47417) cyanohydrin, as well as biocatalytic approaches. google.comresearchgate.net A multi-enzyme cascade biocatalysis system has been reported to produce (S)-2-hydroxybutyric acid, the precursor to the methyl ester, with high yield and purity. researchgate.net

The physical and chemical properties of this compound are well-characterized, facilitating its use in a variety of reaction conditions.

| Property | Value |

| Molecular Formula | C5H10O3 |

| Molecular Weight | 118.13 g/mol nih.gov |

| Appearance | Clear Liquid cymitquimica.com |

| Purity | Typically ≥95% cymitquimica.com |

| CAS Number | 73349-08-3 nih.gov |

The compound's utility is further demonstrated in its transformation into other key intermediates. For example, it can be converted to n-butyl (S)-2-hydroxybutanoate, a key component for a PPARα agonist. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl (2S)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-4(6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMCDMDOHABRHD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430704 | |

| Record name | (S)-Methyl 2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73349-08-3 | |

| Record name | Methyl (2S)-2-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73349-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Methyl 2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Methyl-2-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enantioselective Synthesis of S Methyl 2 Hydroxybutanoate

Chemoenzymatic and Biocatalytic Approaches

The most direct biocatalytic route to (S)-methyl 2-hydroxybutanoate (B1229357) is the asymmetric reduction of the prochiral ketone, methyl 2-oxobutanoate (B1229078). This transformation is achieved using whole microbial cells or isolated enzymes that possess stereoselective oxidoreductases.

Whole-cell biocatalysis leverages the metabolic machinery of microorganisms to perform desired chemical transformations. Various yeast species, particularly from the Candida genus, are known for their capacity to reduce carbonyl compounds with high enantioselectivity. For instance, organisms from the Candida genus have been successfully used in the enantioselective reduction of various ketones to their corresponding (S)-alcohols with high yields and enantiomeric excess. mdpi.com Candida parapsilosis ATCC 7330, for example, has demonstrated the ability to reduce α-keto esters. abap.co.in The stereochemical outcome of these reductions can sometimes be influenced by the culture conditions and the specific strain used. researchgate.net

Lactic acid bacteria also possess a range of dehydrogenases suitable for the asymmetric reduction of α-keto acids and their esters. While specific examples for methyl 2-hydroxybutanoate are less commonly detailed, the enzymatic potential within these organisms for producing chiral hydroxy acids is well-established. researchgate.netunipd.it

The use of isolated enzymes offers advantages in terms of specificity and easier downstream processing compared to whole-cell systems. Oxidoreductases, or more specifically alcohol dehydrogenases (ADHs), are the key enzymes for this transformation. nih.gov These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. For the synthesis of (S)-methyl 2-hydroxybutanoate, an anti-Prelog or (S)-selective reductase is required to reduce methyl 2-oxobutanoate.

A notable example is the use of a sorbose reductase from Candida albicans (SOU1), which is NADPH-dependent and catalyzes the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (a structurally similar α-keto ester) with high (S)-selectivity. researchgate.net Such enzymes, often found through screening or database mining, can be heterologously expressed in hosts like E. coli for large-scale production. acs.orgnih.gov The reduction of various α-keto esters to their corresponding (S)-alcohols has been achieved with up to 99% conversion and enantiomeric excess using enzymes from sources like marine microalgae and actinomycetes. abap.co.in

| Enzyme Source/Type | Substrate | Product | Selectivity | Key Findings |

|---|---|---|---|---|

| Candida albicans Sorbose Reductase (SOU1) | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-Ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE) | (S)-selective, >99% e.e. | Activity of 6.2 U/mg towards COBE. researchgate.net |

| Aromatoleum aromaticum (S)-1-phenylethanol dehydrogenase (PEDH) | Various β-keto esters | (S)-alcohols | High (S)-enantioselectivity | Effective with isopropanol (B130326) for NADH recovery. nih.gov |

| Marine Microalgae/Actinomycetes Reductases | Various α-keto esters | (S)-alcohols | High (S)-selectivity | Achieved up to 99% conversion and e.e. abap.co.in |

Oxidoreductases require nicotinamide (B372718) coenzymes, such as NADH or NADPH, as hydride donors for the reduction of the keto group. nih.gov These coenzymes are expensive, making their stoichiometric use economically unfeasible for industrial-scale synthesis. Therefore, an efficient in situ regeneration system is crucial. researchgate.net

Two primary strategies are employed:

Substrate-Coupled Regeneration: This approach uses a single enzyme that catalyzes both the reduction of the target substrate and the oxidation of a cheap, sacrificial co-substrate, which is added in large excess. researchgate.net Isopropanol is a common co-substrate, which is oxidized to acetone (B3395972) while regenerating the NADH or NADPH. nih.govresearchgate.net This method is simple but can be limited by enzyme inhibition or undesired side reactions. A sorbose reductase from Candida albicans has been used in a substrate-coupled system with sugar alcohols like sorbitol to achieve high yields of (S)-4-chloro-3-hydroxybutanoate. researchgate.net

Enzyme-Coupled Regeneration: This more common method employs a second enzyme-substrate system dedicated to coenzyme recycling. researchgate.net A popular system pairs a formate (B1220265) dehydrogenase (FDH) with formate as the co-substrate, which is oxidized to CO₂, a product that is easily removed from the reaction mixture. researchgate.netnih.gov Another widely used system involves glucose dehydrogenase (GDH) and glucose, which is oxidized to gluconic acid. nih.govacs.org These systems are highly efficient and can drive the primary reaction to completion.

Biocatalytic cascades, where multiple enzymatic reactions are performed sequentially in a single pot, represent a highly efficient strategy for organic synthesis. sci-hub.st These artificial metabolic pathways can convert simple, inexpensive starting materials into high-value chiral products like this compound. hep.com.cnacs.org

For example, a cascade can be designed starting from L-threonine. researchgate.net A multi-enzyme system in recombinant Escherichia coli can employ L-threonine deaminase to convert L-threonine to 2-oxobutanoate (the precursor to the target methyl ester), which is then immediately reduced by an (S)-specific lactate (B86563) dehydrogenase (LDH) to (S)-2-hydroxybutyric acid. researchgate.netresearchgate.net The NADH required for the reduction step is regenerated by a coupled dehydrogenase, such as alcohol dehydrogenase or formate dehydrogenase. researchgate.net Subsequent esterification yields the final product, this compound. Such systems can achieve very high product titers and yields by optimizing the expression levels of the involved enzymes and eliminating competing metabolic pathways. researchgate.net

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture of methyl 2-hydroxybutanoate. This method relies on enzymes, typically lipases or esterases, that can selectively react with one enantiomer, allowing for the separation of the two. nih.gov

In hydrolytic resolution , a lipase (B570770) selectively hydrolyzes one ester enantiomer from the racemic mixture into the corresponding carboxylic acid. For example, lipases often show a preference for the (S)-enantiomer of 2-hydroxy acids, meaning they would preferentially acetylate (S)-2-hydroxy acids in the presence of an acyl donor. researchgate.net This leaves the unreacted (R)-enantiomer of the ester and the acetylated (S)-product, which can then be separated.

In transesterification resolution , a lipase catalyzes the acylation of the racemic alcohol using an acyl donor, such as vinyl acetate. Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for this purpose. technion.ac.il The enzyme selectively acylates one enantiomer (often the R-enantiomer in the case of secondary alcohols), leaving the desired this compound unreacted and in high enantiomeric purity. technion.ac.il While the theoretical maximum yield for the desired enantiomer in a standard kinetic resolution is 50%, this can be overcome by incorporating a racemization step in what is known as a dynamic kinetic resolution (DKR).

| Method | Enzyme | Racemic Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Enantioselective Acetylation | Microbial Lipases | Racemic 2-hydroxy acids | Preferential acetylation of (S)-enantiomers. | researchgate.net |

| Transesterification (Acylation) | Candida antarctica lipase B (CALB) | Racemic ethyl 3-hydroxybutyrate | (S)-enantiomer remains unreacted with >96% e.e. | technion.ac.il |

| Transesterification (Acylation) | Candida antarctica lipase B (CALB) | Racemic methyl 2-hydroxy-2-methylbutanoate | Achieved >99% e.e. for the unreacted enantiomer. |

Asymmetric Reduction of Alpha-Keto Esters

Asymmetric Chemical Synthesis Methodologies

A variety of asymmetric chemical strategies have been employed to synthesize this compound and related chiral α-hydroxy esters. These methods are designed to control the stereochemistry of the product, yielding the desired (S)-enantiomer with high enantiomeric excess.

Enantioselective Catalytic Transformations

Catalytic asymmetric reactions are a cornerstone of modern organic synthesis, offering efficient routes to chiral molecules. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

The addition of nucleophiles to carbonyl compounds is a fundamental bond-forming reaction. In the context of synthesizing α-hydroxy esters, the asymmetric addition to α-keto esters is a prominent strategy. For instance, rhodium-catalyzed enantioselective 1,2-addition of arylboronic acids to heteroaryl α-ketoesters has been developed for the synthesis of heteroaromatic α-hydroxy esters with high enantiomeric excesses (up to 97% ee). rsc.org While not directly synthesizing this compound, this method demonstrates the potential of catalytic asymmetric additions for creating chiral α-hydroxy esters. rsc.org Another approach involves the dinuclear zinc-catalyzed asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins, which proceeds through a cascade of reactions to yield protected cyclic tertiary α-hydroxyketones in good yields and excellent enantioselectivities (79%-96% ee). oaepublish.com

A notable example of achieving high enantioselectivity is the asymmetric hydrogenation of 3-oxo carboxylates using BINAP-ruthenium complexes. orgsyn.org This method has been successfully applied to produce (R)- and (S)-3-hydroxybutanoates with high chemical and optical yields. orgsyn.org For example, the hydrogenation of methyl 3-oxobutanoate in methanol (B129727) with an (R)-BINAP-Ru(II) complex yields (R)-methyl 3-hydroxybutanoate in 97% isolated yield and greater than 99% ee. orgsyn.org By selecting the appropriate enantiomer of the BINAP ligand, the corresponding (S)-enantiomer can also be synthesized. orgsyn.org

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Rhodium/(S)-BINAP | Heteroaryl α-ketoester | Heteroaromatic α-hydroxy ester | up to 97% |

| Dinuclear Zinc/Chiral Ligand | α-hydroxy-1-indanone | Protected cyclic tertiary α-hydroxyketone | 79%-96% |

| (R)-BINAP-Ru(II) | Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | >99% |

Decarboxylative aldol (B89426) reactions have emerged as a powerful tool for the enantioselective synthesis of chiral α-hydroxy esters. nih.govbeilstein-journals.orgnih.gov This method involves the reaction of a β-keto acid with an α-keto ester, catalyzed by a chiral metal complex, to generate the desired product with the release of carbon dioxide. beilstein-journals.orgnih.gov

A notable example utilizes a scandium triflate (Sc(OTf)₃) catalyst in conjunction with a chiral PYBOX ligand. beilstein-journals.org This system has been shown to catalyze the decarboxylative aldol reaction between various β-keto acids and α-keto esters to produce a range of highly functionalized chiral α-hydroxy esters. beilstein-journals.org For aliphatic α-keto esters, the corresponding aldol products were obtained with moderate enantioselectivity (56–77% ee). beilstein-journals.org The reaction is believed to proceed through the formation of a scandium enolate intermediate, followed by nucleophilic addition to the α-keto ester and subsequent decarboxylation. nih.gov

| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) |

| Sc(OTf)₃/PYBOX | β-keto acid and α-keto ester | Chiral α-hydroxy ester | 49-77% |

Asymmetric α-Hydroxylation Strategies

Asymmetric α-hydroxylation involves the direct introduction of a hydroxyl group at the α-position of a carbonyl compound in an enantioselective manner. One approach involves the use of chiral transition-metal Lewis acids and electrophilic oxygen sources. For example, a titanium complex has been used to catalyze the α-hydroxylation of β-ketoesters, yielding α-hydroxy-β-ketoesters in excellent yield and with enantioselectivities up to 94% ee. pnas.org

Another strategy is the organocatalytic α-hydroxylation of aldehydes. Proline-catalyzed asymmetric α-hydroxylation has been successfully applied in the synthesis of complex molecules, demonstrating its utility in creating chiral α-hydroxy carbonyl compounds. thieme-connect.com The asymmetric α-hydroxylation of N,N-diprotected homo-β-amino acid methyl esters has also been reported, providing β-amino-α-hydroxy esters in good yields and diastereomeric ratios. researchgate.net

The catalytic enantioselective direct α-amination of 2-keto esters using chiral bisoxazoline-copper(II) complexes as catalysts offers an indirect route to α-hydroxy esters. The resulting α-amino-β-keto esters can then be reduced to provide syn-β-amino-α-hydroxy esters with excellent enantioselectivities. researchgate.net

Enantiospecific Cross-Coupling Reactions

While direct enantiospecific cross-coupling reactions to form this compound are not extensively documented, the development of stereospecific cross-coupling methods for secondary and tertiary boronic esters offers a potential pathway. nih.gov These reactions, which create a new carbon-carbon bond at a stereogenic center, have been achieved with complete stereospecificity using an electrophile-induced 1,2-migration of the boron substituent. nih.gov This methodology has been successfully applied to a range of secondary and tertiary boronic esters, suggesting its potential applicability to precursors of this compound. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. In the context of this compound synthesis, several approaches align with these principles.

Biocatalysis, for example, offers an environmentally friendly alternative to traditional chemical methods. The use of engineered carbonyl reductases for the asymmetric reduction of prochiral ketones to produce chiral alcohols is a prime example. acs.orgtudelft.nl These enzymatic reactions are typically performed under mild conditions in aqueous media, reducing the need for hazardous solvents and reagents. acs.orgcore.ac.uk For instance, the biosynthesis of methyl (2S,3R)-2-[(benzoylamino)methyl]-3-hydroxybutanoate from a prochiral ketone has been achieved using engineered carbonyl reductases, avoiding the use of toxic heavy metal catalysts and high-pressure hydrogen. acs.org

Phase transfer catalysis is another green chemistry approach that can be applied to ester synthesis. core.ac.uk This technique can facilitate reactions between reactants in different phases, often reducing the need for organic solvents. core.ac.uk Additionally, the use of microwave irradiation can accelerate reaction times and improve energy efficiency. researchgate.net The ideal green synthesis would involve few, atom-economical steps, utilize non-hazardous and renewable starting materials, and proceed in the absence of or in recoverable solvents with minimal waste generation. core.ac.uk

Stereochemical Control and Mechanistic Investigations in Synthesis

Design and Application of Chiral Catalytic Systems

The development of chiral catalysts is central to the asymmetric synthesis of (S)-Methyl 2-hydroxybutanoate (B1229357), primarily through the enantioselective hydrogenation of its corresponding α-keto ester, methyl 2-oxobutanoate (B1229078). These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Transition metal complexes featuring chiral ligands are the most extensively studied catalysts for the asymmetric hydrogenation of α-keto esters. bohrium.comresearchgate.net Ruthenium and rhodium complexes, in particular, have demonstrated high efficiency and enantioselectivity.

Ruthenium-BINAP Systems: Ruthenium(II) complexes bearing the atropisomeric bis(triarylphosphine) ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are highly effective for the asymmetric hydrogenation of various functionalized ketones, including α-keto esters. nii.ac.jporgsyn.org For instance, the hydrogenation of methyl 3-oxobutanoate using a Ru(OCOCH₃)₂[(R)-BINAP] catalyst proceeds with high enantioselectivity. orgsyn.org The rigid C₂-symmetric structure of the BINAP ligand is crucial for creating a well-defined chiral pocket around the metal center, which dictates the stereochemical outcome of the reaction. harvard.edu The efficiency of these catalysts allows for high substrate-to-catalyst molar ratios, making the process industrially viable. orgsyn.org

Rhodium-Chiral Phosphine (B1218219) Complexes: Wilkinson-type rhodium complexes modified with chiral phosphine ligands have also been employed for the asymmetric hydrogenation of keto esters. sci-hub.se Photocatalytic systems using chiral BINAP-Rh(I) complexes in conjunction with semiconductor photocatalysts like TiO₂ or CdS have been investigated for the asymmetric reduction of α-ketocarboxylic acids without the need for gaseous hydrogen. oup.com

Scandium-Catalyzed Reactions: Scandium triflate has been utilized as a catalyst in the regioselective thiolysis of epoxybutanoates, which can be a step in an alternative synthetic route to (S)-2-hydroxybutanoates. researchgate.netthieme-connect.com This demonstrates the utility of Lewis acidic metals in stereoselective transformations.

The performance of these metal-ligand complexes can be fine-tuned by modifying the ligand structure or the reaction conditions. For example, derivatives of BINAP with different substituents have been synthesized to elucidate the factors controlling catalytic activity and selectivity. nii.ac.jp

Table 1: Performance of Selected Chiral Ligand-Metal Complexes in Asymmetric Hydrogenation

| Catalyst/System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru₂Cl₄((-)-BINAP)₂(NEt₃) | Methyl 2-(N-benzoylamino)methyl-3-oxobutanoate | Methyl (2S, 3R)-2-(N-benzoylamino)methyl-3-hydroxybutanoate | 90% | google.com |

| [Ru((+)-BINAP)SnCl₆]₂(NEt₃) | Methyl 2-(N-benzoylamino)methyl-3-oxobutanoate | Methyl (2S, 3R)-2-(N-benzoylamino)methyl-3-hydroxybutanoate | 93% | google.com |

| Chiral BINAP-Rh(I) complex with TiO₂ | 3-Methyl-2-oxobutanoic acid | 2-Hydroxy-3-methylbutanoic acid | up to 60% | oup.com |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of often expensive and toxic heavy metals. While direct organocatalytic reduction of α-keto esters is less common, organocatalysts can be employed in various other transformations that lead to the synthesis of chiral α-hydroxy esters. For instance, chiral organocatalysts can be used in enantioselective modifications of related structures. Research in this area is expanding, with the potential for developing more sustainable synthetic routes. chem960.com

Chiral crown ethers represent a unique class of catalysts that can generate asymmetry through phase-transfer catalysis or by coordinating with metal cations to form a chiral catalytic species. mdpi.com These macrocyclic compounds, often derived from chiral sources like carbohydrates or BINOL, can create a highly organized and chiral environment for a reaction. mdpi.comnih.gov

Recently, chiral potassium catalysts composed of chiral crown ethers and potassium tert-butoxide have been shown to be highly effective in asymmetric intramolecular oxa-Michael additions of α,β-unsaturated esters containing a hydroxyl group. chemrxiv.org While not a direct synthesis of (S)-Methyl 2-hydroxybutanoate, this demonstrates the principle and potential of using chiral crown ether-coordinated alkali metal catalysts in asymmetric synthesis. chemrxiv.org The design of these catalysts involves creating a host-guest complex where the chiral crown ether imparts its stereochemical information onto the reacting species. nih.gov

Detailed Mechanistic Studies of Enantioselective Reactions

A thorough understanding of the reaction mechanism is paramount for optimizing existing catalytic systems and for the rational design of new, more efficient catalysts.

Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and the characterization of reaction intermediates, and computational modeling.

In the context of Noyori's asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts, it has been proposed that the substrate coordinates to the ruthenium center as a bidentate ligand through the keto and ester carbonyl groups. harvard.edu The hydrogenation is believed to proceed via a six-membered transition state. The reduction of methyl 2,2-dimethyl-3-oxobutanoate with high enantioselectivity provides evidence that the reaction proceeds through the keto form of the substrate. harvard.edu

For photocatalytic systems using BINAP-Rh(I) complexes, a proposed mechanism involves the initial excitation of the semiconductor photocatalyst, leading to charge separation. oup.com The excited electrons are then transferred to the chiral Rh(I) complex, which subsequently reduces the α-keto ester, with the asymmetric induction occurring at this stage. oup.com

In aldol (B89426) addition reactions used in some synthetic routes, the stereochemical outcome can be controlled by the specific metal enolate used. For example, the use of a magnesium enolate of a chiral ketone in an aldol addition with methyl-2-oxobutanoate resulted in high diastereoselectivity, which was not achieved with lithium, sodium, potassium, or zinc enolates. nih.gov This highlights the crucial role of the metal cation in organizing the transition state.

Computational chemistry plays a vital role in analyzing the transition states of enantioselective reactions. By modeling the potential transition state structures, researchers can understand the origins of stereoselectivity.

For the Ru-BINAP catalyzed hydrogenation, the two possible diastereomeric transition states leading to the (R) and (S) products can be modeled. The crystal structure of a Ru(OCOCH₃)₂[(S)-BINAP] complex revealed that the rigid BINAP backbone forces the phenyl groups on the phosphorus atoms into a specific conformation. harvard.edu This creates a chiral environment where one of the diastereomeric transition states is significantly lower in energy. The favored transition state is the one that minimizes steric repulsion between the substrate and the phenyl groups of the BINAP ligand. harvard.edu

In an aldol addition reaction involving a chiral ketone and methyl-2-oxobutanoate, the high diastereoselectivity is explained by a transition state model where a 1,3-diaxial interaction between an axial methyl group on the ketone and the incoming methyl-2-oxobutanoate is avoided. chemrxiv.org This steric avoidance favors the formation of the desired diastereomer. nih.govchemrxiv.org

Similarly, computational studies of the oxa-Michael addition catalyzed by chiral crown ether-potassium complexes help to elucidate the transition-state structure and the source of the observed enantioselectivity. chemrxiv.org These analyses provide valuable insights that guide the further development of these catalytic systems.

Applications of S Methyl 2 Hydroxybutanoate in Asymmetric Organic Synthesis

As a Chiral Building Block for Complex Molecules

(S)-Methyl 2-hydroxybutanoate (B1229357) is classified as a chiral building block, a foundational molecule possessing a stereogenic center that is incorporated into a larger, more complex structure during synthesis. bldpharm.comsigmaaldrich.com Its utility is prominent in the synthesis of chiral pharmaceuticals, where the specific three-dimensional arrangement of atoms is crucial for biological activity. nordmann.global The compound provides a readily available C4 chiral synthon, where the hydroxyl and ester functionalities can be strategically manipulated to build larger molecular frameworks. The synthesis of various nitrogen-containing target compounds has been achieved using chiral synthons derived from natural sources like amino acids, highlighting the importance of such fundamental building blocks. sigmaaldrich.com

Role in the Synthesis of Optically Active Pharmaceutical Intermediates

The demand for enantiomerically pure drugs has positioned chiral intermediates like (S)-Methyl 2-hydroxybutanoate as critical components in pharmaceutical manufacturing. It serves as a starting material for several key drug classes.

(S)-2-hydroxybutyric acid, the parent acid of this compound, is a known starting material for the synthesis of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, (R)-K-13675. researchgate.net This drug is used to manage metabolic syndrome symptoms. researchgate.net Research describes a practical synthesis of this optically pure PPARα agonist starting from (S)-2-hydroxybutyrolactone, which can be efficiently converted to the necessary n-butyl (S)-2-hydroxybutanoate intermediate. researchgate.netresearchgate.netsorbonne-universite.frresearchgate.net A key step in this synthesis is the etherification between a phenol (B47542) and n-butyl (S)-2-trifluoromethanesulfonyloxybutanoate, which proceeds in high yield without loss of optical purity. researchgate.netresearchgate.net

Novel synthetic methods have been established for producing butyl (S)-2-hydroxybutanoate. One method involves the regioselective thiolysis of butyl (2S,3R)-epoxybutanoate, followed by reductive cleavage to yield the desired product with retention of stereochemistry. researchgate.net Another approach uses a one-step conversion of butyl (S)-2,3-epoxypropanoate with methylmagnesium bromide and a copper catalyst. researchgate.net

Table 1: Synthetic Routes to PPARα Agonist Intermediate

| Starting Material | Key Transformation | Intermediate | Reference |

|---|---|---|---|

| (S)-2-hydroxybutyrolactone | Conversion to butyl ester and etherification | n-butyl (S)-2-hydroxybutanoate | researchgate.net, researchgate.net |

| Butyl (2S,3R)-epoxybutanoate | Regioselective thiolysis and reductive cleavage | Butyl (S)-2-hydroxybutanoate | researchgate.net |

While the (R)-enantiomer, methyl-(R)-2-hydroxybutyrate, is cited as a key precursor for the anti-epileptic drugs Levetiracetam and Brivaracetam, the synthesis of these drugs often relies on the corresponding chiral amine. researchgate.net The synthesis of Levetiracetam, for instance, typically starts from the chiral building block (S)-2-aminobutyramide or its precursors. myexperiment.org Industrial processes often involve the condensation of (S)-2-aminobutyramide hydrochloride with 4-chlorobutyryl chloride. myexperiment.org

The synthesis of Brivaracetam, a newer antiepileptic drug, also involves various stereoselective routes. nih.govgoogle.com One patented process describes the reaction of a compound with (S)-2-aminobutanamide to produce a key intermediate. google.com Other routes start with different chiral precursors, such as (R)-methyl-2-bromobutanoate or ethyl-(S)-4-chloro-3-hydroxybutanoate, highlighting the modular nature of the synthesis where different chiral fragments can be employed. acs.orgnih.gov Although this compound is not typically the direct starting material, the closely related (S)-2-aminobutyric acid is fundamental, and methods exist for the interconversion of these functionalities, underscoring the importance of this structural motif in the synthesis of these pharmaceuticals.

Construction of Stereogenic Centers, Including All-Carbon Quaternary Centers

The primary utility of a chiral building block like this compound is to introduce a predefined stereogenic center into a target molecule. Asymmetric synthesis strategies often focus on the creation of new stereocenters relative to existing ones. mdpi.com The inherent chirality of this compound is transferred and preserved through a synthetic sequence, dictating the stereochemistry of the final product.

While methods exist for the enantioselective construction of all-carbon quaternary centers, they often employ transition-metal catalysis with prochiral substrates. nih.govchemrxiv.org The use of this compound in this context is more subtle; it provides a scaffold upon which such complex centers can be built. For example, the α-carbon of the butanoate is a stereogenic center that can be used as an anchor point for building adjacent or non-adjacent stereocenters. nih.gov The construction of quaternary stereocenters has been achieved through copper-mediated SN2' reactions on chiral allylic carbamates, demonstrating a strategy where a chiral auxiliary directs the formation of a new stereocenter. clockss.org Similarly, this compound can be derivatized and used in reactions where its stereocenter directs the formation of new chiral centers, including quaternary ones, in the target molecule.

Derivatization Strategies Maintaining Enantiomeric Purity

To be effective in asymmetric synthesis, the chiral integrity of the building block must be maintained throughout the various reaction steps. Several derivatization strategies for this compound and related compounds are designed to proceed with high fidelity, preventing racemization.

The hydroxyl group can be converted into a better leaving group, such as a triflate (trifluoromethanesulfonate), to facilitate nucleophilic substitution. This transformation is crucial in the synthesis of the PPARα agonist (R)-K-13675, where etherification occurs with no loss of optical purity. researchgate.netresearchgate.net The Mitsunobu reaction is another powerful tool for the stereoinvertive or retentive etherification of chiral alcohols, and it has been used in the synthesis of related 2-(aryloxy)butanoic acids with excellent preservation of enantiomeric purity. sorbonne-universite.frthieme-connect.com

For analytical purposes, such as determining enantiomeric purity via chromatography, chiral 2-hydroxy acids are often derivatized. sigmaaldrich.com They can be converted to diastereomeric esters or amides using a chiral derivatizing agent. researchgate.netresearchgate.net For instance, 2-hydroxy acids can be derivatized to their 3,5-dinitrophenyl carbamates for liquid chromatographic resolution on chiral stationary phases. koreascience.kr These methods are designed to be high-yielding and free from racemization to ensure accurate measurement of the enantiomeric excess.

Table 2: Enantiopure Derivatization Examples

| Reaction Type | Reagents | Purpose | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Etherification | Phenol, DEAD, PPh₃ (Mitsunobu) | Synthesis of 2-aryloxybutanoic acids | High enantiomeric purity maintained | sorbonne-universite.fr |

| Activation | Triflic anhydride, Pyridine | Formation of a reactive intermediate for SN2 | Retention of configuration | researchgate.net, researchgate.net |

| Analytical Derivatization | 3,5-Dinitrophenyl isocyanate | Formation of carbamates for HPLC analysis | No racemization | koreascience.kr |

Computational Chemistry Studies on S Methyl 2 Hydroxybutanoate and Chiral Esters

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for investigating the electronic structure and energetics of molecules. These methods are instrumental in elucidating the subtle differences that govern chiral interactions and reaction pathways.

Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral compound. DFT calculations are highly effective in modeling these interactions, providing insights into the binding energies and geometries of diastereomeric complexes. nih.gov For chiral esters, this can involve interactions with a chiral catalyst, a chiral solvent, or self-association.

Studies on various chiral molecules have demonstrated that DFT can be used to calculate the interaction energies of diastereomeric pairs, such as a chiral host and an enantiomeric guest. csic.es The difference in the calculated binding energies can be correlated with the degree of chiral discrimination observed experimentally. For instance, in the context of (S)-Methyl 2-hydroxybutanoate (B1229357) interacting with a chiral selector, DFT could be used to model the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the transient diastereomeric complexes. nih.gov The enantiomer that forms the more stable complex, as determined by a lower calculated Gibbs free energy, would be the one more strongly retained by the chiral selector. nih.gov

Theoretical studies on the chiral recognition of amino acid esters by host molecules have successfully used DFT to elucidate the binding modes and rationalize the observed enantioselectivity. mdpi.com These calculations often reveal the critical role of specific hydrogen bonds or steric repulsions in differentiating between enantiomers.

Table 1: Hypothetical DFT-Calculated Interaction Energies for Chiral Recognition of Methyl 2-hydroxybutanoate Enantiomers with a Chiral Host

| Diastereomeric Complex | Interaction Energy (kcal/mol) | Key Intermolecular Interactions Identified by DFT |

| Chiral Host + (S)-Methyl 2-hydroxybutanoate | -8.5 | Hydrogen bond (Host-OH), CH-π interaction |

| Chiral Host + (R)-Methyl 2-hydroxybutanoate | -7.2 | Steric repulsion, weaker hydrogen bond |

Note: This table is illustrative and based on typical results from DFT studies on chiral recognition. The values are not from a specific study on this compound.

DFT is also a cornerstone in the study of reaction mechanisms involving chiral compounds, allowing for the determination of transition state structures and the calculation of activation barriers. This information is crucial for understanding and predicting the stereoselectivity of a reaction. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map out the potential energy surface for different stereochemical pathways.

For example, in the asymmetric synthesis of α,β-diamino esters, DFT calculations have been employed to rationalize the diastereoselectivity observed with different chiral catalysts. nih.gov By modeling the transition states leading to the syn and anti products, researchers can identify the key interactions that favor one stereochemical outcome over the other. These studies often highlight how subtle changes in catalyst structure can lead to a complete reversal of diastereoselectivity, a phenomenon known as diastereodivergence. nih.gov

Similarly, computational studies on enzyme-catalyzed reactions, such as the lipase-catalyzed resolution of esters, utilize quantum mechanics/molecular mechanics (QM/MM) methods, where the reactive center is treated with a high level of theory like DFT. nih.govnih.gov These models can explain the high enantioselectivity of enzymes by analyzing the interactions between the substrate, key amino acid residues in the active site, and the transition state of the reaction. nih.gov

Molecular Modeling of Chiral Interactions

While quantum chemical methods provide high accuracy for smaller systems, molecular modeling techniques, such as molecular dynamics (MD) simulations, are better suited for studying larger systems and the dynamic nature of molecular interactions over time.

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. mdpi.com Molecular modeling is extensively used to study the binding of chiral guests, like this compound, to various hosts such as cyclodextrins, crown ethers, or synthetic receptors. mdpi.com These simulations can predict the preferred binding orientation of the guest within the host's cavity and calculate the binding free energy. nih.gov

Molecular docking, a technique that predicts the preferred orientation of one molecule to a second when bound to each other, can be used for an initial assessment of the binding mode. nih.gov Subsequent MD simulations can then provide a more detailed picture of the complex's dynamics and stability in solution. Studies on the chiral separation of various compounds using cyclodextrins have shown that MD simulations can reveal the importance of hydrogen bonding and hydrophobic interactions in the chiral recognition mechanism. mdpi.comnih.gov The difference in binding free energies between the two enantiomers of a guest molecule with a chiral host, calculated from simulations, can be directly related to the separation factor in chromatography. chemrxiv.org

In the context of catalysis, molecular modeling is crucial for understanding how a chiral catalyst or enzyme interacts with a substrate to control the stereochemical outcome of a reaction. For enzyme-catalyzed reactions, such as the synthesis or hydrolysis of this compound by lipases, molecular modeling can elucidate the interactions within the enzyme's active site. nih.govmdpi.com

Docking studies and MD simulations can model how the (R)- and (S)-enantiomers of a substrate fit into the chiral pocket of an enzyme's active site. nih.gov These simulations often reveal that the preferred enantiomer adopts a conformation that is more favorable for the catalytic reaction (i.e., closer to the catalytic residues and in a proper orientation), while the other enantiomer binds in a non-productive or less favorable orientation. univpm.it Computational studies can identify key amino acid residues that are critical for stereoselectivity, guiding protein engineering efforts to improve or even invert the enzyme's enantiopreference. nih.gov

Table 2: Representative Data from Molecular Dynamics Simulations of Enantiomers in a Chiral Environment

| System | Calculated Binding Free Energy Difference (ΔΔG, kcal/mol) | Key Differentiating Interactions |

| Propranolol enantiomers with a molecular micelle | 0.5 - 1.0 | Stereoselective hydrogen bonding, differential hydrophobic contacts |

| Flavanone enantiomers with a chiral stationary phase | 0.8 | Differences in hydrogen bond lifetimes, specific ring-ring interactions |

| Chiral drugs with Carboxymethyl-β-cyclodextrin | 0.3 - 0.7 | Insertion depth into the cavity, hydrogen bonding with the hydroxyl groups |

Note: This table presents typical findings from molecular modeling studies on various chiral systems to illustrate the principles of ligand-substrate interactions. nih.govresearchgate.netnih.gov

Conformational Analysis and Stereoisomer Stability

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its properties and reactivity. Computational methods are widely used for the conformational analysis of chiral molecules like this compound to determine the relative stabilities of different conformers and the energy barriers for their interconversion.

Conformational searches using molecular mechanics or quantum chemical methods can identify the low-energy conformations of a molecule. nih.govgu.se For this compound, this would involve rotation around the C-C and C-O single bonds. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies using the Boltzmann distribution. The most stable conformer is often stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.

Quantum chemical calculations can also be used to determine the relative stability of different stereoisomers. nih.govnih.gov While for enantiomers like (S)- and (R)-Methyl 2-hydroxybutanoate, the energies are identical in an achiral environment, the relative stabilities of diastereomers can be calculated and compared. These calculations are crucial for predicting the thermodynamic equilibrium of reactions where multiple stereoisomers can be formed. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。